5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole
Description
Properties
IUPAC Name |
5-bromo-3-(2-pyrrolidin-1-ylethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2/c15-12-3-4-14-13(9-12)11(10-16-14)5-8-17-6-1-2-7-17/h3-4,9-10,16H,1-2,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKDIZOYQXFTDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC2=CNC3=C2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70578766 | |
| Record name | 5-Bromo-3-[2-(pyrrolidin-1-yl)ethyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17274-68-9 | |
| Record name | 5-Bromo-3-[2-(pyrrolidin-1-yl)ethyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Indole derivatives, a class to which this compound belongs, are known to interact with a variety of biological targets. They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders.
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biological Activity
5-Bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole is a novel compound belonging to the indole derivative class, characterized by a bromine atom at the 5-position and a pyrrolidine ring linked through an ethyl chain at the 3-position. This unique structure suggests significant potential for various biological activities, particularly in neuropharmacology and medicinal chemistry.
Structural Characteristics
- Molecular Formula : CHBrN
- Molecular Weight : Approximately 284.2 g/mol
- Key Functional Groups : Bromine atom, pyrrolidine moiety
Biological Activities
Indole derivatives are known for their diverse biological activities, including:
- Neuropharmacological Effects : Preliminary studies indicate that this compound may modulate neurotransmitter systems, potentially influencing mood regulation and cognitive functions.
- Anticancer Properties : Similar compounds have demonstrated anticancer activity, suggesting that this derivative could also be evaluated for its efficacy against various cancer cell lines .
- Antimicrobial Activity : Indole derivatives often exhibit antimicrobial properties, which may extend to this compound, although specific studies are still needed .
The biological activity of this compound is hypothesized to involve:
- Receptor Interactions : The compound's structural features may enhance its binding affinity to specific receptors involved in neurotransmission, influencing signaling pathways related to various biological processes.
- Biochemical Pathways : It may affect multiple biochemical pathways associated with antiviral, anti-inflammatory, anticancer, and neuroprotective activities.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is useful to compare it with other structurally similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 5-Bromoindazole | Indazole core with bromine substitution | Anticancer properties |
| 5-Bromo-1-methylindole | Methyl group at position 1 | Neuroactive effects |
| Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine | Carbonyl substitution on indole | Potential anti-inflammatory effects |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₄H₁₇BrN₂
- Molecular Weight : Approximately 293.2 g/mol
- Key Functional Groups : Bromine atom, pyrrolidine moiety
Biological Activities
The compound's structural features suggest significant potential for various biological activities, particularly in neuropharmacology and medicinal chemistry. Here are some notable applications:
-
Neuropharmacological Effects :
- Preliminary studies suggest that this compound may modulate neurotransmitter systems, potentially influencing mood regulation and cognitive functions. Indole derivatives are known to have interactions with serotonin receptors, which could play a role in mood disorders.
-
Anticancer Properties :
- Similar compounds have demonstrated anticancer activity, suggesting that this derivative could also be evaluated for its efficacy against various cancer cell lines. Research indicates that indole derivatives can inhibit cell proliferation by targeting specific pathways involved in cancer progression .
-
Antimicrobial Activity :
- Indole derivatives often exhibit antimicrobial properties, which may extend to this compound. While specific studies are still needed, the potential for antibacterial and antifungal activity is significant given the known properties of similar compounds.
Research Applications
The compound has been utilized in various research contexts:
- Synthesis of Complex Molecules : As a building block in organic synthesis, it can be used to create more complex chemical entities with potential therapeutic effects.
- Drug Development : Investigated for its potential therapeutic effects in treating various diseases, particularly those related to neurological disorders and cancer.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparison with other structurally similar compounds can be insightful:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 5-Bromoindazole | Indazole core with bromine substitution | Anticancer properties |
| 5-Bromo-1-methylindole | Methyl group at position 1 | Neuroactive effects |
| Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine | Carbonyl substitution on indole | Potential anti-inflammatory effects |
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of related indole derivatives. For instance, a study reported the synthesis of new 5-substituted indole derivatives that showed dual inhibition of epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), demonstrating significant antiproliferative properties . The findings indicated that modifications at the 5-position of the indole moiety can significantly impact biological activity.
Comparison with Similar Compounds
Pyrrolidine and Piperidine Derivatives
- (R)-5-Bromo-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole (CAS 143322-57-0): Structure: Pyrrolidine linked via a methylene group (vs. ethyl chain). Properties: Molecular weight 293.20, density 1.418 g/cm³, boiling point 412.9°C. Application: Intermediate for Eletriptan, a serotonin receptor agonist for migraines .
5-Bromo-3-(piperidin-4-yl)-1H-indole (CAS 149669-42-1):
Heterocyclic Substituents
5-Bromo-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (9a) :
- Structure : Triazole ring attached via ethyl linker.
- Synthesis : Click chemistry (CuI-catalyzed azide-alkyne cycloaddition), 46% yield.
- Properties : Molecular ion at m/z 397.0653 [M+H]⁺; TLC Rf = 0.22.
- Key Difference : Triazole’s aromaticity and hydrogen-bonding capability may enhance interactions with enzymes (e.g., antioxidants for ischemia) .
5-Bromo-3-(2-(2-chloropyrimidin-4-yl)ethyl)-1H-indole (13) :
Rigidified Linkers and Aromatic Systems
- 5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine (20b): Structure: Ethynyl-linked pyridine fused to a pyrrolopyridine core. Synthesis: Sonogashira coupling (75% yield). Properties: White solid; ¹H NMR confirms aromatic protons. Key Difference: Rigid ethynyl spacer and extended π-system may improve selectivity for nucleic acid or protein binding .
Physicochemical and Pharmacological Insights
Structural Impact on Properties
Preparation Methods
Core Indole Functionalization Strategies
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis prioritizes scalability and efficiency. Continuous flow reactors enable precise control over temperature and mixing, critical for exothermic reactions like Friedel-Crafts acylation. A patented method details the use of toluene and aqueous sodium carbonate for phase separation, achieving a 90.5% yield after recrystallization. Key parameters include:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 30–35°C | Maximizes rate without side reactions |
| Solvent Ratio (Toluene:Water) | 1:1.5 | Enhances product partitioning |
| Stirring Duration | 30 minutes | Ensures complete layer separation |
This method reduces purification steps by leveraging solvent polarity differences, streamlining large-scale production.
Catalytic Hydrogenation
Recent innovations explore catalytic hydrogenation for introducing the pyrrolidine group. Palladium on carbon (Pd/C) under hydrogen atmosphere facilitates the reductive amination of 3-(2-nitroethyl)-5-bromo-1H-indole intermediates. While this method avoids harsh reducing agents, it requires high-pressure equipment and meticulous catalyst recycling to maintain cost-efficiency.
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
The choice of solvent profoundly influences reaction kinetics. Dichloromethane, with its low polarity, stabilizes carbocation intermediates during Friedel-Crafts reactions, whereas toluene optimizes phase separation in workup steps. Computational studies suggest that reaction rates double for every 10°C increase below 50°C, but exceeding this threshold promotes decomposition.
Stereochemical Considerations
Chiral resolution of intermediates remains a challenge. The use of (R)-N-benzyloxycarbonyl prolyloyl chloride ensures enantiomeric excess >99% in the acylated intermediate, which is preserved through subsequent reductions. X-ray crystallography confirms that the final product retains the (R)-configuration at the pyrrolidine nitrogen.
Analytical Validation and Quality Control
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is the gold standard for purity verification. A representative protocol reports 99.12% purity for the final product using a C18 column and acetonitrile/water mobile phase. Impurities predominantly arise from over-reduction byproducts, which are minimized by controlling reductant stoichiometry.
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole NH), 7.89 (d, J = 8.4 Hz, 1H), 7.32 (d, J = 8.4 Hz, 1H), 3.82–3.75 (m, 2H, CH₂N), 2.95–2.88 (m, 4H, pyrrolidine CH₂), 1.98–1.91 (m, 4H, pyrrolidine CH₂).
-
HRMS : m/z calculated for C₁₄H₁₇BrN₂ [M+H]⁺: 293.2; found: 293.1.
Comparative Analysis of Synthetic Methods
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
